Rel-isopropyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate
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Overview
Description
Rel-isopropyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclobutane ring substituted with an amino group, an ethoxy group, and a carboxylate group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-isopropyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of Functional Groups: The amino group can be introduced via amination reactions, while the ethoxy group can be added through etherification.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclobutane derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-isopropyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane Derivatives: Compounds with similar cyclobutane rings but different substituents.
Amino Acids: Compounds with amino and carboxylate groups, such as amino acids.
Ethoxy Compounds: Compounds with ethoxy groups, such as ethyl ethers.
Uniqueness
Rel-isopropyl (1s,3s)-1-amino-3-ethoxycyclobutane-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
propan-2-yl 1-amino-3-ethoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-4-13-8-5-10(11,6-8)9(12)14-7(2)3/h7-8H,4-6,11H2,1-3H3 |
InChI Key |
JNKSMXCHDSQXKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C1)(C(=O)OC(C)C)N |
Origin of Product |
United States |
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